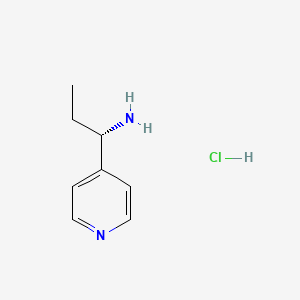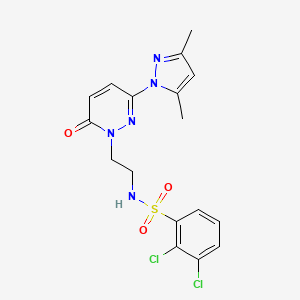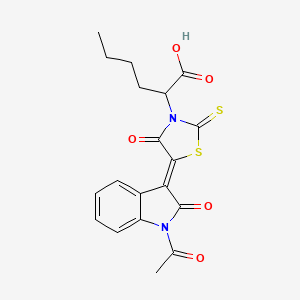
1-Amino-3-(3-methylphenoxy)-2-propanol Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-Amino-3-(3-methylphenoxy)-2-propanol Hydrochloride” is a chemical compound with the CAS Number: 5741-64-0 . It has a molecular weight of 217.69300 . The IUPAC name for this compound is 1-amino-3-(3-methylphenoxy)-2-propanol .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H16ClNO2 . The InChI code for this compound is 1S/C10H15NO2/c1-8-3-2-4-10 (5-8)13-7-9 (12)6-11/h2-5,9,12H,6-7,11H2,1H3 .Scientific Research Applications
Uterine Relaxants Development
A study designed and synthesized racemic compounds based on 1-Amino-3-(3-methylphenoxy)-2-propanol Hydrochloride, aiming to create potent uterine relaxants. These compounds demonstrated significant uterine relaxant activity, delaying labor onset in pregnant rats. Their synthesis utilized structural hybridization principles, indicating their potential in medicinal chemistry for treating preterm labor (Viswanathan, Kodgule, & Chaudhari, 2005).
Orthogonal Protection Strategy in Synthesis
Another research highlighted the use of Propargyloxycarbonyl chloride in protecting amino alcohols and aminophenols, demonstrating an orthogonal protection strategy for hydroxyl and amino functionalities. This strategy is crucial for synthesizing complex molecules in pharmaceutical research and development (Ramesh, Bhat, & Chandrasekaran, 2005).
Antimicrobial Activity of Derivatives
Research on N-Substituted-β-amino acid derivatives containing 2-Hydroxyphenyl, Benzo[b]phenoxazine, and Quinoxaline moieties, derived from similar compounds, showed good antimicrobial and antifungal activities. This indicates the potential of this compound derivatives in developing new antimicrobial agents (Mickevičienė et al., 2015).
Corrosion Inhibition
A study on Schiff bases derived from L-Tryptophan, which shares structural similarities with this compound, investigated their role in inhibiting stainless steel corrosion in acidic environments. The findings have implications for industrial applications, particularly in enhancing the longevity of metal components (Vikneshvaran & Velmathi, 2017).
Chiral Separation of β-Adrenergic Blocking Agents
Research involving the chiral separation of β-adrenergic blocking agents, including Toliprolol, which is structurally related to this compound, utilized pH-zone-refining countercurrent chromatography. This study contributes to the pharmaceutical industry by providing a method to separate enantiomers of drugs, ensuring efficacy and reducing side effects (Lv et al., 2018).
Properties
IUPAC Name |
1-amino-3-(3-methylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-8-3-2-4-10(5-8)13-7-9(12)6-11;/h2-5,9,12H,6-7,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGXQHIXKSFMNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(CN)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-Ethyl-N-[2-[(4-fluoro-2,3-dihydro-1H-inden-1-yl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2549279.png)


![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2549282.png)
![(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2549284.png)
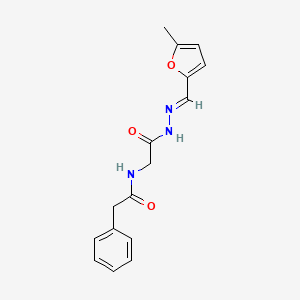
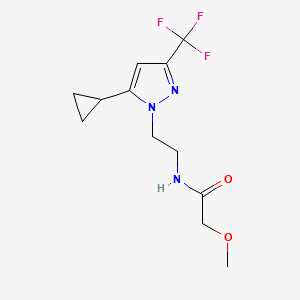
![[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanamine](/img/structure/B2549290.png)
![[1-[(1S,2R)-2-Aminocyclohexyl]triazol-4-yl]methanol;dihydrochloride](/img/structure/B2549291.png)
![1-(Tert-butyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2549295.png)
